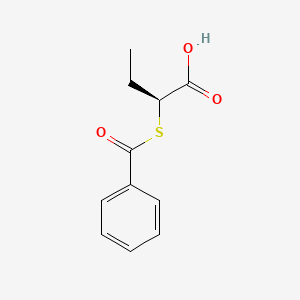

(S)-2-Benzoylthiobutyric Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

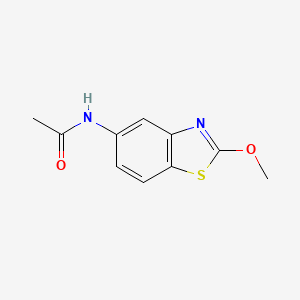

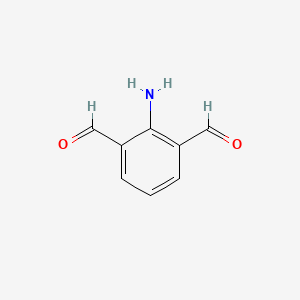

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity.Applications De Recherche Scientifique

Modulation of GABAA Receptors

Research involving benzodiazepines, which interact with GABA_A (γ-aminobutyric acidA) receptors, highlights the importance of these receptors in regulating various physiological processes, including vigilance, anxiety, muscle tension, and memory functions. For example, mutations in the GABA_A receptor subunits can alter the sensitivity to benzodiazepines, affecting their sedative, amnesic, and anticonvulsant actions, while preserving their anxiolytic-like effects (Rudolph et al., 1999). This suggests that compounds targeting specific GABA_A receptor subtypes could be designed to modulate these physiological responses selectively.

Hypolipidemic Activity

Compounds structurally similar to (S)-2-Benzoylthiobutyric Acid, such as 2-acetylthio-3-benzoylpropionic acid derivatives, have been explored for their hypolipidemic activities. These compounds, particularly those with specific substituents, have shown potent hypocholesterolemic activities in animal models (Kameo et al., 1989). This suggests that (S)-2-Benzoylthiobutyric Acid and its derivatives could be investigated for their potential to lower lipid levels in blood, contributing to the treatment of conditions like hypercholesterolemia.

Analgesic and Antiplatelet Activities

Derivatives of benzoylpropionic acid have been evaluated for their potential in analgesic and antiplatelet activities. For instance, studies on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have demonstrated its effectiveness as an analgesic and antiplatelet agent, surpassing the performance of acetylsalicylic acid in certain assays (Caroline et al., 2019). This indicates that (S)-2-Benzoylthiobutyric Acid could be researched for similar pharmacological properties.

Immunomodulating Effects

The immunomodulating effects of D-penicillamine derivatives, which share a structural resemblance to (S)-2-Benzoylthiobutyric Acid, have been observed in models of rheumatoid arthritis and other immune responses (Takeshita et al., 1988). These compounds showed an ability to modulate immune responses, suggesting potential applications of (S)-2-Benzoylthiobutyric Acid in the development of new immunotherapeutic agents.

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic routes, potential applications, or theoretical studies.

Propriétés

IUPAC Name |

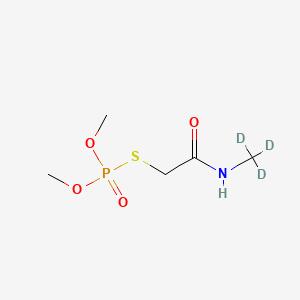

(2S)-2-benzoylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-2-9(10(12)13)15-11(14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTXTYLASUBWJH-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)SC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzoylthiobutyric Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

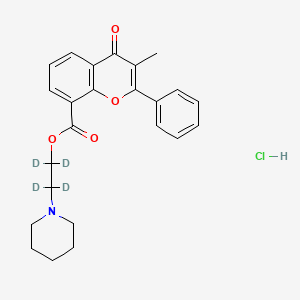

![2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl-d5]-1,4-naphthalenedione](/img/structure/B564624.png)